molecular formula C10H16ClN B3250331 (2,4,6-Trimethylphenyl)methanamine hydrochloride CAS No. 202522-00-7

(2,4,6-Trimethylphenyl)methanamine hydrochloride

Cat. No.: B3250331
CAS No.: 202522-00-7
M. Wt: 185.69 g/mol
InChI Key: ROPQBWYHCOHVAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethylphenyl)methanamine hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent amination . The nitration is carried out using a mixture of sulfuric acid and nitric acid at temperatures below 10°C. The resulting nitro compound is then reduced using iron powder and hydrochloric acid at 100-105°C to yield the amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include nitration, reduction, and amination, followed by purification processes such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, primary amines, and substituted amines .

Scientific Research Applications

(2,4,6-Trimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form complexes with metal ions, influencing catalytic processes in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: Similar in structure but lacks the methanamine group.

    Mesitylene: The parent hydrocarbon from which (2,4,6-Trimethylphenyl)methanamine hydrochloride is derived.

    2,4,6-Trimethylphenylhydrazine hydrochloride: Another derivative with different functional groups.

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as an intermediate in pharmaceutical synthesis highlight its versatility .

Properties

IUPAC Name

(2,4,6-trimethylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPQBWYHCOHVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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